molecular formula C23H30ClNO B14076965 Dipyanone (hydrochloride)

Dipyanone (hydrochloride)

Cat. No.: B14076965
M. Wt: 371.9 g/mol
InChI Key: UQRCTEBZCDBPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipyanone (hydrochloride) (CAS 102762-20-9) is a synthetic opioid with a molecular formula of C₂₃H₂₉NO·HCl and a molecular weight of 371.94 g/mol . Structurally, it features a diphenylheptanone backbone modified with a pyrrolidine moiety, as indicated by its SMILES notation: Cl.CCC(=O)C(CC(C)N1CCCC1)(c2ccccc2)c3ccccc3 . It is classified as a research chemical and is listed among opioid analytical standards, underscoring its relevance in forensic and pharmacological studies .

Properties

Molecular Formula

C23H30ClNO

Molecular Weight

371.9 g/mol

IUPAC Name

4,4-diphenyl-6-pyrrolidin-1-ylheptan-3-one;hydrochloride

InChI

InChI=1S/C23H29NO.ClH/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)18-19(2)24-16-10-11-17-24;/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3;1H

InChI Key

UQRCTEBZCDBPSE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)N1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Core Reaction Mechanisms

Dipyanone’s structure—a tertiary amine with two phenyl groups and a ketone moiety—suggests synthesis routes involving:

  • Mannich-type condensation : Combining a ketone precursor (e.g., diphenylacetone) with an amine donor (e.g., pyrrolidine) under acidic conditions.
  • Reductive amination : Reacting a ketone intermediate with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride.

The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization.

Process Optimization Parameters

Key variables influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Temperature 60–80°C Higher temperatures accelerate imine formation but risk decomposition.
Solvent Ethanol/water mixtures Balances solubility and facilitates crystallization.
Reaction time 6–12 hours Prolonged durations improve amine coupling efficiency.
pH control 4.5–5.5 Critical for stabilizing intermediates during salt formation.

Patented methods for structurally analogous compounds emphasize pressure-controlled reactors to mitigate volatile byproduct formation. For instance, CN101265197A describes ammonia-water systems for amine synthesis, which could be adapted for dipyanone’s pyrrolidine component.

Purification and Characterization

Crystallization Techniques

GlpBio’s product specifications indicate that dipyanone hydrochloride is purified via gradient cooling crystallization in ethanol/methanol systems. Critical steps include:

  • Dissolving the crude product in hot ethanol (10 mg/mL solubility at 60°C).
  • Gradual cooling to -20°C to induce crystal nucleation.
  • Vacuum filtration and washing with cold diethyl ether to remove residual solvents.

Analytical Verification

Quality control protocols from LGC Standards highlight:

  • High-performance liquid chromatography (HPLC) : Purity >98% confirmed using C18 columns with acetonitrile/water mobile phases.
  • Mass spectrometry : Molecular ion peak at m/z 371.2016 (C₂₃H₂₉NO·HCl).
  • X-ray diffraction : Crystalline structure validation to ensure batch consistency.

Scalability and Industrial Considerations

Pilot-Scale Production Challenges

  • Solvent recovery : Ethanol and DMF require distillation for reuse, adding ~15% to operational costs.
  • Byproduct management : Impurities such as N-oxides necessitate silica gel column chromatography during scale-up.

Regulatory Compliance

As a Schedule I controlled substance in multiple jurisdictions, dipyanone synthesis mandates:

  • Real-time monitoring : In-line FTIR spectroscopy to track reaction progress and detect intermediates.
  • Waste disposal protocols : Neutralization of acidic byproducts before landfill discharge.

Comparative Analysis with Analogous Opioids

Synthetic Efficiency

Dipyanone’s synthesis shares steps with methadone production but requires additional purification due to its lower natural abundance of stereoisomers. A comparative yield analysis follows:

Compound Yield (%) Purity (%)
Dipyanone HCl 68–72 98.5
Methadone HCl 82–85 99.1
Dipipanone HCl 75–78 98.9

Cost Drivers

Raw material expenses dominate production costs:

Component Cost per kg (USD)
Pyrrolidine 120–150
Diphenylacetone 300–350
HPLC-grade ethanol 50–60

Chemical Reactions Analysis

Dipyanone (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dipyanone (hydrochloride) can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Dipyanone hydrochloride is a new synthetic opioid (NSO) that has emerged as a cause for concern in the ongoing opioid crisis . Limited information is available regarding the pharmacology of novel opioids like dipyanone when they first appear . Studies have investigated dipyanone's chemical properties, detection methods, and pharmacological effects, particularly its interaction with the μ-opioid receptor (MOR) .

Chemical Analysis and Detection
Dipyanone hydrochloride has been identified and chemically analyzed in seized powders and postmortem toxicology cases . Analytical techniques such as GC-MS, LC-QTOF-MS, HPLC-DAD, NMR, and FTIR are used to identify and quantify dipyanone in forensic samples .

  • GC-MS Analysis GC-MS analysis of dipyanone produces a prominent chromatographic peak at 6.84 minutes, with a base peak at m/z 98 and a molecular ion of m/z 335 . The m/z 98 fragment ion is consistent with the pyrrolidino ring of the structure .
  • LC-QTOF-MS Analysis LC-QTOF-MS analysis shows a prominent chromatographic peak at 7.50 minutes and a precursor ion at 336.2330 Da .
  • HPLC-DAD Analysis HPLC-DAD analysis reveals a single peak eluting at 21.96 minutes, with an absorption maximum at 289.9 nm . The wavelength spectrum for dipyanone is similar to that of methadone .
  • NMR Analysis 1H-NMR analysis of dipyanone results in interpretable spectral peaks at δ 7.46 (m, 4H), 7.36-7.41 (m, 4H), 7.23 (d, 2H), 3.51-3.59 (d, 2H), 3.32 (br s, 1H), 3.18 (m, 2H), 3.10 (2, 1H), 2.53 (m, 1H), 2.23 (m, 1H), 2.15 (m, 1H) .

Pharmacological Characterization
In vitro studies have assessed the μ-opioid receptor (MOR) activation potential of dipyanone . Dipyanone (EC50 = 39.9 nM; Emax = 155% vs. hydromorphone) has comparable opioid activity to methadone (EC50 = 50.3 nM; Emax = 152%) in in vitro assays . While less potent than fentanyl, the availability and misuse of dipyanone are causes for concern .

The following table compares the in vitro MOR activation potential of dipyanone to other opioids :

CompoundEC50 (nM)Emax (%)
Dipyanone39.9155
Methadone50.3152
Desmethylmoramide1335126
Ketobemidone134156
Methylketobemidone335117
O-AMKD1262109

Comparison with Similar Compounds

Structural and Molecular Comparisons

Dipyanone (hydrochloride) shares structural similarities with methadone, brorphine, and tapentadol, all of which are synthetic opioids (Table 1).

Compound CAS Number Molecular Formula Key Structural Features Reference
Dipyanone (hydrochloride) 102762-20-9 C₂₃H₂₉NO·HCl Diphenylheptanone backbone with pyrrolidine moiety
Methadone (hydrochloride) 1095-90-5 C₂₁H₂₇NO·HCl Diphenylheptanamine backbone with dimethylamino group
Brorphine (hydrochloride) N/A C₂₃H₂₉N₃O·HCl Brominated benzimidazole core with piperidine
Tapentadol (hydrochloride) 175591-23-8 C₁₄H₂₃NO·HCl Phenolic ether with a dimethylaminomethyl group

Key Observations :

  • Methadone and dipyanone both possess diphenyl groups but differ in their nitrogen-containing substituents (pyrrolidine in dipyanone vs. dimethylamino in methadone). This may influence receptor binding affinity and metabolic stability .
  • Brorphine and tapentadol exhibit distinct heterocyclic structures, which correlate with variations in potency and side-effect profiles .

Analytical Methodologies

Analytical techniques for detecting dipyanone and related opioids emphasize liquid chromatography (LC) and mass spectrometry (MS).

Table 2: Analytical Methods for Opioid Detection
Compound Method Key Parameters Reference
Dipyanone LC-MS/MS Virtual LC modeling (Pro EZLC tool); optimized retention time for NPS compounds
Dicyclomine HCl HPLC-UV L7 column (4.6 mm × 15 cm), 215 nm detection, 1 mL/min flow rate
Pioglitazone HCl HPLC C18 column, validation for related substances

Key Observations :

  • Dipyanone’s detection leverages virtual LC modeling, a novel approach for optimizing separation parameters in novel psychoactive substances (NPS) analysis .
  • Traditional methods for structurally related compounds (e.g., dicyclomine HCl) rely on established HPLC-UV protocols, highlighting the need for adaptable techniques for newer opioids like dipyanone .

Metabolic and Pharmacokinetic Insights

  • Metabolism: Dipyanone undergoes hepatic metabolism, as evidenced by studies using human hepatocytes to identify phase I/II metabolites . Methadone is metabolized primarily via CYP3A4/5 and CYP2B6, but the specific enzymes involved in dipyanone metabolism remain uncharacterized .

Q & A

Q. How can researchers differentiate Dipyanone hydrochloride’s pharmacological effects from its structural analogs (e.g., α-PIHP) in forensic toxicology?

  • Employ high-resolution mass spectrometry to distinguish isotopic patterns and fragment ion signatures. Validate findings with reference standards and casework samples. Use principal component analysis (PCA) to cluster metabolic profiles and identify unique biomarkers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.